molecular formula C17H12FNOS3 B2936198 3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 433942-83-7

3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2936198
CAS No.: 433942-83-7
M. Wt: 361.47
InChI Key: IGUTZFUVJFZAAZ-XNTDXEJSSA-N
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Description

3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methylthio group, and a thiazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl and methylthio benzylidene precursors. These precursors are then reacted under specific conditions to form the thiazolidinone core. Common reagents used in these reactions include thionyl chloride, potassium carbonate, and various solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The thiazolidinone core can be reduced to form a thiazolidine derivative.

  • Substitution: : The methylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophiles such as sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Thiazolidine derivatives.

  • Substitution: : Substituted methylthio derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can enhance the compound's fluorescence properties, making it useful in imaging studies.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its thiazolidinone core is known for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorocinnamic acid

  • 3-(4-Fluorophenyl)propionic acid

  • Thiazolidinedione derivatives

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-5-(4-(methylthio)benzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNOS3/c1-22-14-8-2-11(3-9-14)10-15-16(20)19(17(21)23-15)13-6-4-12(18)5-7-13/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUTZFUVJFZAAZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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